![molecular formula C18H24N4O3 B2748327 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one CAS No. 2097884-06-3](/img/structure/B2748327.png)
2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an ethoxyphenyl group, a methoxymethyl triazole group, and a pyrrolidinyl group attached to an ethanone backbone . These groups are common in many bioactive compounds and can contribute to a variety of biological activities.
Synthesis Analysis
While the specific synthesis for this compound is not available, it may involve the coupling of the respective functional groups. For instance, the pyrrolidine ring could be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The compound’s structure includes a five-membered pyrrolidine ring, which is a common feature in many bioactive compounds . The ethoxyphenyl and methoxymethyl triazole groups are likely to influence the compound’s physicochemical properties and biological activity.Applications De Recherche Scientifique
Diversity-Oriented Synthesis and Click Chemistry
Research by Zaware et al. (2011) highlights the compound's relevance in diversity-oriented synthesis strategies. They synthesized a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This method allows for rapid access to a wide array of non-natural compounds for biological screening, indicating the compound's utility in developing novel therapeutic agents (Zaware et al., 2011).
Metal-free Synthesis in Green Chemistry
Kumar et al. (2017) developed a metal-free synthesis method for polysubstituted pyrrole derivatives, emphasizing the compound's role in sustainable chemistry practices. Their work showcases the potential of using water as a solvent and surfactants to facilitate the synthesis of complex molecules, contributing to the development of environmentally friendly chemical processes (Kumar et al., 2017).
Catalysis and Styrene Production
Jia et al. (2017) explored the use of a related complex for the hydrophenylation of ethylene to produce styrene and ethylbenzene, where ethylene serves as the oxidant. This work underlines the compound's significance in catalysis and industrial chemistry, particularly in the efficient production of valuable chemical products (Jia et al., 2017).
Antimicrobial Applications
A study by El‐Kazak and Ibrahim (2013) on the synthesis and antimicrobial evaluation of novel compounds derived from a similar molecular framework demonstrates the compound's potential in developing new antimicrobial agents. Their research contributes to the ongoing search for more effective treatments against microbial infections (El‐Kazak & Ibrahim, 2013).
Material Science and Polymer Applications
Research on the synthesis and properties of electrochromic polymers by Su et al. (2017) illustrates the compound's relevance in material science. They synthesized dithienylpyrroles-based polymers for use in high-contrast electrochromic devices, showcasing the compound's utility in advanced materials and nanotechnology applications (Su et al., 2017).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-3-25-17-6-4-14(5-7-17)10-18(23)21-9-8-16(12-21)22-11-15(13-24-2)19-20-22/h4-7,11,16H,3,8-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJVXYAPGIVPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

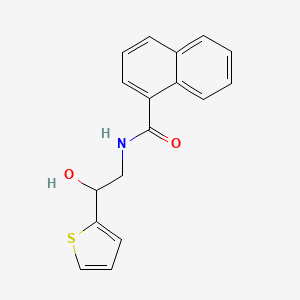
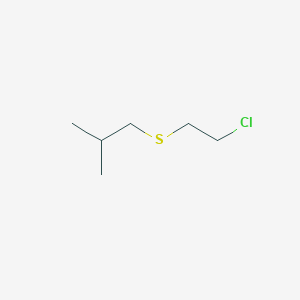
![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)

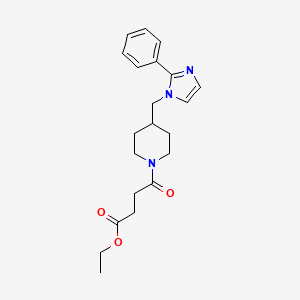
![5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748253.png)
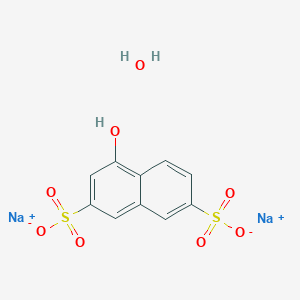
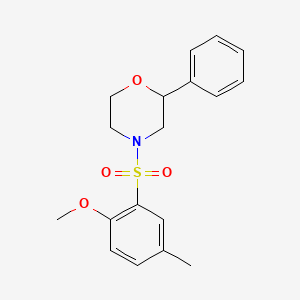
![2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide](/img/structure/B2748257.png)
![6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2748260.png)
![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)
![3,7,9-trimethyl-1-nonyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748264.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2748267.png)